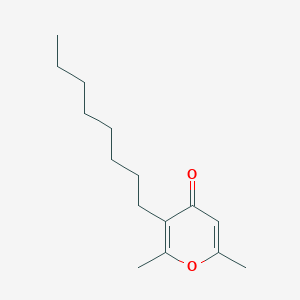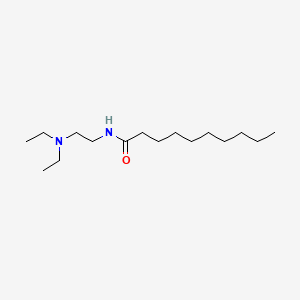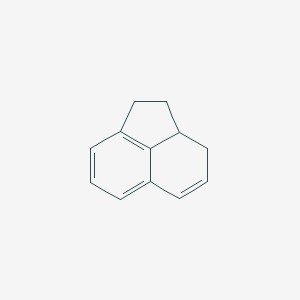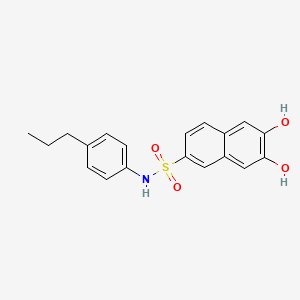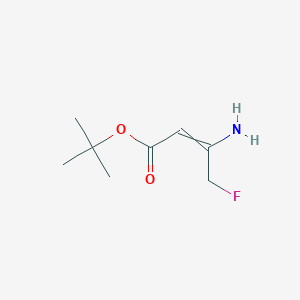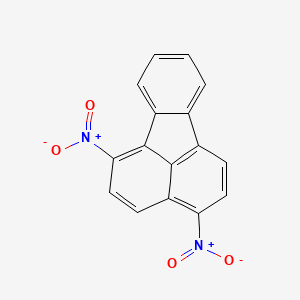
Fluoranthene, 1,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoranthene, 1,4-dinitro- is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol It is a derivative of fluoranthene, characterized by the presence of two nitro groups at the 1 and 4 positions of the fluoranthene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene, 1,4-dinitro- typically involves the nitration of fluoranthene. This process can be achieved by treating fluoranthene with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of fluoranthene, 1,4-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions
Fluoranthene, 1,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amino-fluoranthene derivatives.
Substitution: Various substituted fluoranthene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fluoranthene, 1,4-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of fluoranthene, 1,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, enzyme inhibition, and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: The parent compound without nitro groups.
1-Nitrofluoranthene: A mono-nitro derivative.
2,7-Dinitrofluoranthene: Another dinitro derivative with nitro groups at different positions.
Uniqueness
Fluoranthene, 1,4-dinitro- is unique due to the specific positioning of its nitro groups, which significantly affects its chemical properties and reactivity. This positioning allows for distinct interactions and applications compared to other nitrofluoranthene derivatives .
Eigenschaften
CAS-Nummer |
105735-67-9 |
|---|---|
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
1,4-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-5-11-9-3-1-2-4-10(9)16-14(18(21)22)8-6-12(13)15(11)16/h1-8H |
InChI-Schlüssel |
JMWBEYLVDKEUKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


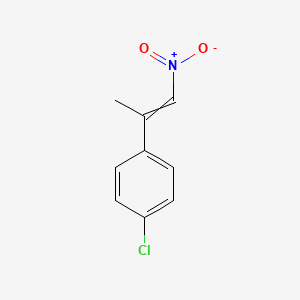
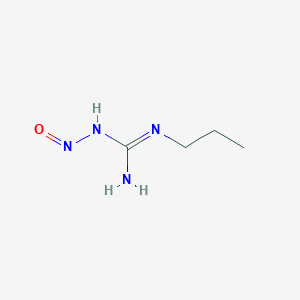
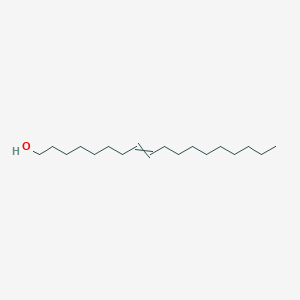
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
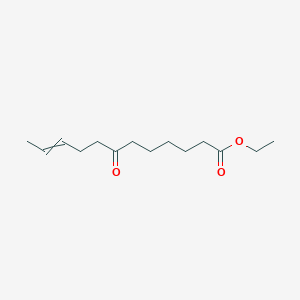
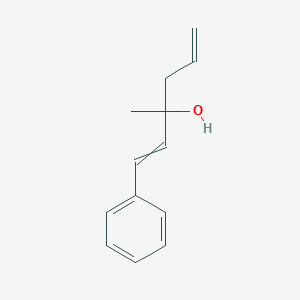
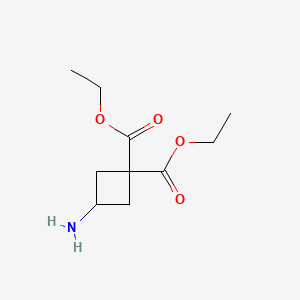
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
